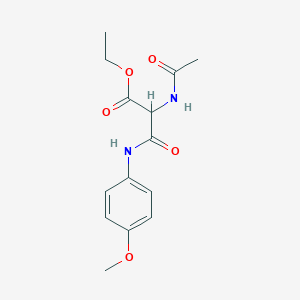
2-(乙酰氨基)-3-(4-甲氧基苯胺基)-3-氧代丙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate is an organic compound with the molecular formula C14H18N2O5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetamido group, and a methoxyphenyl group.
科学研究应用
Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective effects and its ability to cross the blood-brain barrier.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate typically involves multiple steps. One common method includes the reaction of ethyl acetoacetate with 4-methoxyaniline to form an intermediate, which is then acetylated to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the purity and quality of the compound .
化学反应分析
Types of Reactions
Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
作用机制
The mechanism of action of Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in neuroprotection and energy metabolism.
Pathways Involved: The compound activates the O-GlcNAcylation pathway, which plays a crucial role in regulating glucose homeostasis and energy metabolism in neurons.
相似化合物的比较
Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate can be compared with other similar compounds to highlight its uniqueness:
Ethyl 4-methoxyphenylacetate: Similar in structure but lacks the acetamido group, making it less effective in neuroprotection.
Apremilast Impurity: Contains similar functional groups but is primarily used as an impurity marker in pharmaceutical formulations.
生物活性
Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate, a compound with notable structural characteristics, has garnered interest in recent years due to its potential biological activities, particularly in neuroprotection and metabolic regulation. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate is characterized by the following chemical formula: C11H13N3O4. The presence of the methoxy group and the acetamido moiety contributes to its pharmacological properties. Its structure can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Neuroprotection : The compound has been shown to enhance neuronal survival in models of ischemic injury. In particular, it promotes glucose uptake in neurons exposed to oxygen-glucose deprivation (OGD), which is critical for maintaining energy homeostasis during ischemic events .
- Regulation of Glucose Transport : Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate significantly increases the expression of glucose transporter 3 (GLUT3) in ischemic conditions, facilitating improved glucose metabolism in neurons .
- Calcium Homeostasis : The compound appears to inhibit intracellular calcium influx and calpain activation, which are pivotal in preventing neuronal apoptosis under stress conditions .
Case Studies and Experimental Evidence
- Neuroprotective Effects :
-
Metabolic Regulation :
- In vivo experiments involving transient middle cerebral artery occlusion (MCAO) models showed that treatment with this compound accelerated recovery of energy metabolism in the affected brain regions. Enhanced glucose uptake was observed, indicating a restoration of metabolic functions post-injury .
- Comparative Analysis :
Data Table: Summary of Biological Activities
属性
IUPAC Name |
ethyl 2-acetamido-3-(4-methoxyanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-4-21-14(19)12(15-9(2)17)13(18)16-10-5-7-11(20-3)8-6-10/h5-8,12H,4H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIUBWRKFQNKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














